molecular formula C13H9BrClN3O2S B1375007 5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1143534-78-4

5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1375007
M. Wt: 386.65 g/mol
InChI Key: HUYFCWFTAOFDQD-UHFFFAOYSA-N
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Description

“5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are structurally similar to purine and show a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrimidines has been a subject of interest in recent years. Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one method, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

  • Synthesis of SGLT2 Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Histochemical Substrate for Alkaline Phosphatase

    • Field : Biochemistry
    • Application : 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is used for the colorimetric detection of alkaline phosphatase-labeled molecules .
    • Method : The details of the method are not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Anticancer Activities
    • Field : Medicinal Chemistry
    • Application : A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives was synthesized and evaluated as potential cytotoxic agents .
    • Method : The details of the method are not provided in the source .
    • Results : The cytotoxic activities of the target compounds were evaluated against four cancer cell lines MCF-7, HCT-116, HepG-2, and A549 in comparison with vinblastine and colchicine as reference drugs .
  • Synthesis of Therapeutic SGLT2 Inhibitors
    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Future Directions

The future directions in the study of “5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

5-bromo-4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFCWFTAOFDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 50) (2 g, 8.60 mmol) and p-toluenesulfonyl chloride (1.640 g, 8.60 mmol) was taken up in acetone (12 mL) and stirred under nitrogen and cooled to between −5° C. and 5° C. To this solution was added 2.0M NaOH solution (5.50 mL, 10.99 mmol) while maintaining the internal temperature at less than 5° C. The reaction was allowed to warm to room temperature and stirred for 1 hour. The white solid was filtered off and washed well with acetone to afford 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.28 g, 99%) as a pale cream solid.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1.64 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Methylbenzenesulfonyl chloride (5.21 g, 27.3 mmol) was added to a suspension of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6.34 g, 27.3 mmol) in acetone (70 mL). After addition of an aqueous solution of sodium hydroxide (1.11 g, 27.8 mmol in 15 mL water), the reaction mixture was stirred at room temperature for 16 hours. The mixture was then diluted with water (125 mL), stirred for 10 minutes, and filtered. The collected solids were washed with water to afford the product as a solid, Yield: 8.88 g, 23.0 mmol, 84%. LCMS m/z 385.9, 387.9, 389.8 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 8.84 (s, 1H), 8.42 (s, 1H), 8.06 (br d, J=8.4 Hz, 2H), 7.46-7.51 (m, 2H), 2.37 (br s, 3H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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